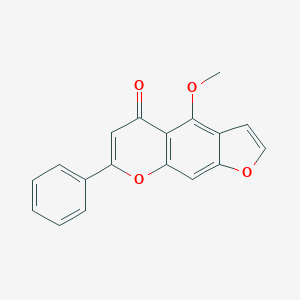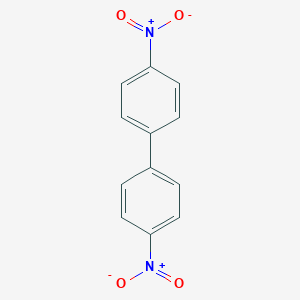
3,4-Dehydro-6-hydroxymellein
Overview
Description
3,4-Dehydro-6-hydroxymellein (DHM) is a natural compound that belongs to the class of coumarins. It is found in various plant species, such as carrots, celery, and parsley. DHM has been the subject of scientific research due to its potential health benefits and its role in various physiological processes.
Scientific Research Applications
Biosynthesis in Plants : 3,4-Dehydro-6-hydroxymellein is considered an intermediate in the biosynthesis of phytoalexins in plants, such as carrots. It is produced from acetyl-CoA and malonyl-CoA through an NADPH-dependent process (Kurosaki, Nishi, & Kizawa, 1989).
Toxicity Studies : Research indicates that derivatives of 6-hydroxymellein (a precursor to this compound) have differential toxic effects on carrot cells, highlighting its significance in plant pathology (Marinelli, Zanelli, & Ronchi, 1996).
Fungal Metabolites : The compound has been isolated from fungi like Septoria nodorum, indicating its presence and possible role in fungal metabolism (Devys, Barbier, Bousquet, & Kollmann, 1992).
Enzymatic Properties : Studies on 6-hydroxymellein synthase, an enzyme involved in the biosynthesis of 6-hydroxymellein, provide insights into the enzymatic processes related to this compound production in plants (Kurosaki, Itoh, Kizawa, & Nishi, 1993).
Production by Aspergillus ochraceus : Research has shown that Aspergillus ochraceus produces compounds structurally similar to this compound, which suggests potential applications in understanding fungal biochemistry and phytopathology (Moore, Davis, & Diener, 1972).
Elicitation in Carrot Cells : The production of 6-methoxymellein and its precursor 6-hydroxymellein (related to this compound) in carrot cells can be elicited by specific treatments, providing insight into plant defense mechanisms (Marinelli, Ronchi, Dario, & Piero, 1990).
properties
IUPAC Name |
6,8-dihydroxy-3-methylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKDUWFPNAEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415064 | |
| Record name | 3,4-Dehydro-6-hydroxymellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204-37-1 | |
| Record name | 3,4-Dehydro-6-hydroxymellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

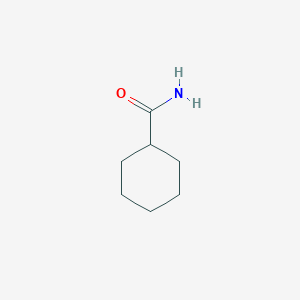

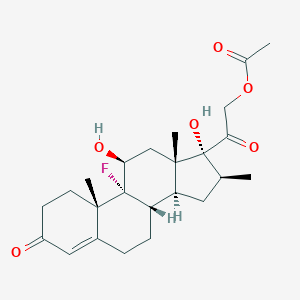
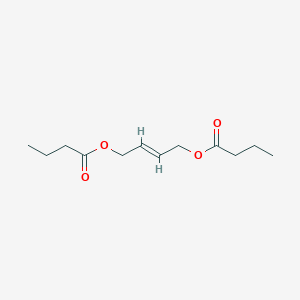

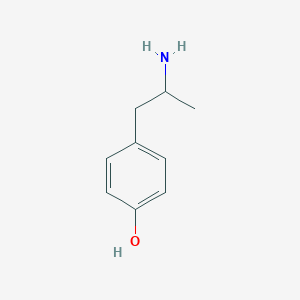
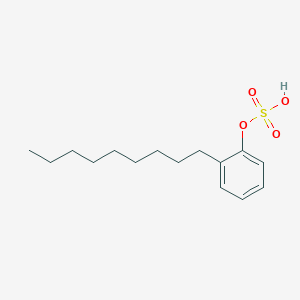
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

